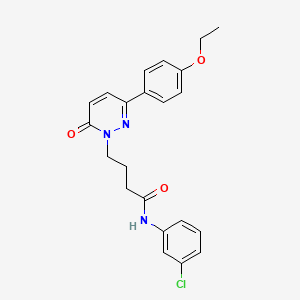

![molecular formula C13H11NO3 B2750355 2-methoxy-1-[(E)-2-nitroethenyl]naphthalene CAS No. 116272-79-8](/img/structure/B2750355.png)

2-methoxy-1-[(E)-2-nitroethenyl]naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxynaphthalene is a chemical compound with the molecular formula C11H10O . It is also known by other names such as β-Methoxynaphthalene, β-Naphthol methyl ether, β-Naphthyl methyl ether, Methyl β-naphthyl ether, Methyl 2-naphthyl ether, Nerolin, Yara yara, Yura yara .

Molecular Structure Analysis

The molecular structure of 2-Methoxynaphthalene can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2-Methoxynaphthalene has been used in alkali-metal-mediated manganation (AMMMn) reactions . Additionally, the reaction of 1-methoxy naphthalene with hydroiodic acid results in the formation of 1-Naphthaol and Methyl iodide .Physical And Chemical Properties Analysis

2-Methoxynaphthalene is a white crystalline solid . It has a melting point of 70-73 °C . It is soluble in benzene, carbon disulfide, and diethyl ether . The density of 2-Methoxynaphthalene is 1.064 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Sensor Applications

A study conducted by Hachiya, Asai, and Konishi (2013) synthesized nitro-group-containing π-conjugated naphthalene derivatives with a weak donor–strong acceptor system. They explored the photophysical properties of these compounds, revealing unique solvent-dependent fluorescence. This finding is particularly significant for environmental fluorescence sensor applications, as 2-methoxy-6-(4-nitrophenyl)naphthalene exhibited fluorescence in weakly polar solvents with a large Stokes shift, but not in polar or non-polar solvents (Hachiya, Asai, & Konishi, 2013).

Organic Synthesis and Material Science

García-López et al. (2014) investigated the synthesis of organotin compounds derived from Schiff bases for potential applications in organic light-emitting diodes (OLEDs). Their work included the creation of compounds using 2-hydroxynaphthaldehyde, which is structurally related to 2-methoxy-1-[(E)-2-nitroethenyl]naphthalene. These compounds demonstrated intrinsic electroluminescence properties, suggesting their potential utility in the development of OLED materials (García-López et al., 2014).

Chemical Reactions and Mechanistic Insights

Research by Eberson and Radner (1991) on the light-initiated and thermal nitration reactions of naphthalene derivatives has provided valuable mechanistic insights. Their study sheds light on the reactions of naphthalene and 1-methoxynaphthalene with tetranitromethane in dichloromethane under photolysis, revealing pathways to nitro compounds through photochemical and thermal mechanisms. This research contributes to a deeper understanding of the chemical behavior of naphthalene derivatives under various conditions (Eberson & Radner, 1991).

Safety and Hazards

In case of eye contact with 2-Methoxynaphthalene, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention if symptoms occur . If inhaled, remove from exposure and move to fresh air . If ingested, do not induce vomiting and get medical attention .

Wirkmechanismus

Mode of Action

It has been suggested that similar naphthoquinones can exert their effects through the generation of reactive oxygen species (ros), which can lead to oxidative stress and cell death . Additionally, it has been reported that 2-methoxy-1,4-naphthoquinone, a related compound, can act on the JNK and MAPK signaling pathways .

Biochemical Pathways

Naphthoquinones are known to interfere with various cellular processes, including cell signaling, metabolism, and gene expression

Result of Action

It has been suggested that similar naphthoquinones can induce cell death through the generation of ros

Eigenschaften

IUPAC Name |

2-methoxy-1-[(E)-2-nitroethenyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)16/h2-9H,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPDPCQRXRVFIK-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)

![1-{4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2750277.png)

![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)

![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)

![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2750289.png)

![3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile](/img/structure/B2750291.png)

![N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2750293.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2750295.png)